N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(morpholin-4-yl)ethanamine
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Overview
Description
The compound ({3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}methyl)[2-(morpholin-4-yl)ethyl]amine is a complex organic molecule that features a combination of methoxy, oxadiazole, and morpholine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}methyl)[2-(morpholin-4-yl)ethyl]amine typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Methoxylation: Introduction of the methoxy group can be done via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Coupling reactions: The oxadiazole moiety is then coupled with a phenyl ring that has been pre-functionalized with a methoxy group.
Attachment of the morpholine group: This is typically done through nucleophilic substitution reactions where the morpholine ring is introduced to the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
({3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}methyl)[2-(morpholin-4-yl)ethyl]amine: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
({3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}methyl)[2-(morpholin-4-yl)ethyl]amine: has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Biology: May serve as a probe in biochemical assays to study enzyme interactions.
Materials Science: Could be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ({3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}methyl)[2-(morpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine group may enhance the compound’s solubility and bioavailability, facilitating its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
2-amino-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and have similar biological activities.
Imidazole-containing compounds: These compounds have similar heterocyclic structures and are used in various therapeutic applications.
Uniqueness
({3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}methyl)[2-(morpholin-4-yl)ethyl]amine: is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the oxadiazole and morpholine rings makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H26N4O4 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[[3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C18H26N4O4/c1-14-20-18(26-21-14)13-25-16-4-3-15(11-17(16)23-2)12-19-5-6-22-7-9-24-10-8-22/h3-4,11,19H,5-10,12-13H2,1-2H3 |
InChI Key |
RDCOQDQZBGLWCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)COC2=C(C=C(C=C2)CNCCN3CCOCC3)OC |
Origin of Product |
United States |
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